molecular formula C15H21NO3 B12733314 1-(2-(2-Hydroxy-2-(3-methylphenyl)ethoxy)ethyl)-2-pyrrolidinone CAS No. 131961-32-5

1-(2-(2-Hydroxy-2-(3-methylphenyl)ethoxy)ethyl)-2-pyrrolidinone

Cat. No.: B12733314
CAS No.: 131961-32-5
M. Wt: 263.33 g/mol
InChI Key: XEYGUVUMSVRWED-UHFFFAOYSA-N
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Description

1-(2-(2-Hydroxy-2-(3-methylphenyl)ethoxy)ethyl)-2-pyrrolidinone is a complex organic compound that features a pyrrolidinone ring, an ethoxy group, and a hydroxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Hydroxy-2-(3-methylphenyl)ethoxy)ethyl)-2-pyrrolidinone typically involves multi-step organic reactions. One common method includes the reaction of 3-methylphenol with ethylene oxide to form 2-(2-hydroxy-2-(3-methylphenyl)ethanol). This intermediate is then reacted with 2-pyrrolidinone under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Hydroxy-2-(3-methylphenyl)ethoxy)ethyl)-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-(2-(2-Hydroxy-2-(3-methylphenyl)ethoxy)ethyl)-2-pyrrolidinone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(2-Hydroxy-2-(3-methylphenyl)ethoxy)ethyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The hydroxy and ethoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-2-methylpropiophenone
  • 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone

Uniqueness

1-(2-(2-Hydroxy-2-(3-methylphenyl)ethoxy)ethyl)-2-pyrrolidinone stands out due to its combination of a pyrrolidinone ring and a hydroxy-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

131961-32-5

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

1-[2-[2-hydroxy-2-(3-methylphenyl)ethoxy]ethyl]pyrrolidin-2-one

InChI

InChI=1S/C15H21NO3/c1-12-4-2-5-13(10-12)14(17)11-19-9-8-16-7-3-6-15(16)18/h2,4-5,10,14,17H,3,6-9,11H2,1H3

InChI Key

XEYGUVUMSVRWED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(COCCN2CCCC2=O)O

Origin of Product

United States

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